L-Phenylalanine-13C9
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Overview
Description
L-Phenylalanine-13C9 is a stable isotope-labeled compound of L-Phenylalanine, an essential aromatic amino acid. The compound is labeled with nine carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. L-Phenylalanine itself is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanine-13C9 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of Escherichia coli, which then produces this compound . The reaction conditions typically involve controlled fermentation processes, where the bacteria are cultured in a medium containing carbon-13 labeled substrates.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into the phenylalanine biosynthetic pathway. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the labeled compound .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine-13C9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylethylamine.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products
Oxidation: Phenylpyruvic acid
Reduction: Phenylethylamine
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
L-Phenylalanine-13C9 has numerous applications in scientific research:
Mechanism of Action
L-Phenylalanine-13C9 exerts its effects by acting as a precursor to several neurotransmitters. It is converted into L-tyrosine, which is then further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, stress response, and cognitive function . The labeled carbon-13 atoms allow researchers to trace these metabolic pathways and study the kinetics and dynamics of these processes .
Comparison with Similar Compounds
L-Phenylalanine-13C9 can be compared with other isotope-labeled amino acids, such as:
L-Tyrosine-13C9: Similar to this compound but labeled on tyrosine, another aromatic amino acid.
L-Alanine-13C3: Labeled on alanine, a non-aromatic amino acid.
L-Phenylalanine-15N: Labeled with nitrogen-15 instead of carbon-13.
Uniqueness
This compound is unique due to its specific labeling with nine carbon-13 isotopes, making it particularly useful for detailed NMR studies and metabolic tracing. Its role as a precursor to key neurotransmitters also adds to its significance in neurochemical research .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
174.124 g/mol |
IUPAC Name |
(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
COLNVLDHVKWLRT-ZNZHEFIISA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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